Product packaging for 2-chloro-N-cyclohexylbenzamide(Cat. No.:CAS No. 59507-54-9)

2-chloro-N-cyclohexylbenzamide

Cat. No.: B1605198
CAS No.: 59507-54-9
M. Wt: 237.72 g/mol
InChI Key: QMRTZPNVQIUAHF-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Its structure, featuring a chloro-substituted benzamide group linked to a cyclohexyl ring, is similar to other N-cyclohexyl benzamide compounds that have been investigated for their biological activity . Related compounds have shown potential in modulating visceral pain perception and exhibit anti-inflammatory effects in models of intestinal diseases, suggesting this class of molecules may interact with specific, though not fully characterized, neurological or inflammatory pathways . The cyclohexyl ring within the molecule typically adopts a stable chair conformation, a feature known to influence the molecule's overall geometry and potential interactions with biological targets . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16ClNO B1605198 2-chloro-N-cyclohexylbenzamide CAS No. 59507-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRTZPNVQIUAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974919
Record name 2-Chloro-N-cyclohexylbenzene-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-54-9
Record name NSC14854
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-cyclohexylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Chemical Research:

Optimized Synthesis: A systematic study to optimize the synthesis of 2-chloro-N-cyclohexylbenzamide is warranted. This should include exploring greener and more atom-economical catalytic methods for amide bond formation, moving beyond traditional acid chloride-based routes.

Detailed Structural Analysis: The single-crystal X-ray diffraction analysis of this compound should be a priority. This would provide definitive information on its molecular geometry, conformation, and intermolecular interactions, allowing for direct comparison with its isomers and aiding in computational modeling.

Spectroscopic and Physicochemical Characterization: A comprehensive characterization using techniques such as NMR, IR, and mass spectrometry, along with the determination of key physicochemical properties like solubility and lipophilicity, is essential for building a complete profile of the compound.

Exploration of Biological and Chemical Reactivity:

Broad Biological Screening: 2-chloro-N-cyclohexylbenzamide should be subjected to a broad range of biological screenings. Based on the activities of related compounds, assays for antimicrobial, antifungal, anti-inflammatory, and anticancer activities would be a logical starting point. mdpi.comnih.gov

Systematic SAR Studies: A series of analogs of this compound should be synthesized to systematically probe the structure-activity relationships. This would involve varying the substituents on the phenyl ring and exploring modifications of the cyclohexyl group.

Chemical Reactivity Studies: Investigations into the chemical reactivity of the molecule, particularly focusing on selective C-H functionalization at various positions, would open up avenues for creating a diverse library of derivatives for further testing.

Computational and Mechanistic Studies:

In Silico Modeling: Computational studies, including molecular docking with relevant biological targets, can help to predict potential mechanisms of action and guide the design of more potent analogs.

Mechanistic Investigations: For any observed biological activity or novel chemical transformation, detailed mechanistic studies should be undertaken to understand the underlying molecular processes.

By pursuing these strategic research endeavors, the scientific community can move beyond the current limited knowledge and unlock the full potential of 2-chloro-N-cyclohexylbenzamide and the broader class of N-cyclohexylbenzamides.

Computational and Theoretical Studies of 2 Chloro N Cyclohexylbenzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of a molecule. uio.no These calculations can predict molecular geometries, orbital energies, and charge distributions, offering a detailed picture of the chemical bonding and electronic landscape. mdpi.com

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. nih.govajrconline.org For benzamide (B126) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or LANL2DZ, are used to determine optimized molecular geometries, including bond lengths and angles, and to calculate vibrational frequencies. ajrconline.orgresearchgate.net

Investigations into related substituted benzamides show that DFT can accurately replicate experimental data from techniques like X-ray crystallography. researchgate.net For 2-chloro-N-cyclohexylbenzamide, these calculations would confirm the planarity of the amide group and the stable chair conformation of the cyclohexyl ring. researchgate.netiucr.org The electron-withdrawing nature of the chlorine substituent at the ortho position influences the geometry and electronic properties of the benzene (B151609) ring.

Table 1: Predicted Geometric Parameters for this compound using DFT Note: These are representative values based on DFT studies of analogous compounds. Actual values would require specific calculations for the title compound.

ParameterPredicted ValueDescription
C=O Bond Length~1.24 ÅTypical double bond length for a carbonyl group in an amide.
C-N (amide) Bond Length~1.35 ÅExhibits partial double bond character due to resonance.
C-Cl Bond Length~1.74 ÅStandard length for a chlorine atom attached to an aromatic ring.
N-H Bond Length~1.01 ÅStandard single bond length.
Dihedral Angle (Amide-Benzene)VariableThe torsion angle between the amide plane and the benzene ring, influencing conjugation.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier orbitals. rsc.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amide group, while the LUMO would be distributed over the benzoyl moiety, influenced by the electron-withdrawing chlorine atom. mdpi.comrsc.org The analysis of these orbitals helps in understanding electronic transitions and the molecule's photophysical properties. rsc.org

Table 2: Representative Frontier Orbital Energies Note: Values are illustrative and depend on the specific computational method and level of theory used.

OrbitalEnergy (eV)Significance
HOMO-6.5 eVRepresents the ability to donate an electron.
LUMO-1.2 eVRepresents the ability to accept an electron.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from its rotatable single bonds, means it can exist in multiple spatial arrangements or conformations. Understanding these conformations and their relative energies is crucial for predicting its behavior.

Computational methods can map the potential energy surface of the molecule, revealing various energy minima that correspond to stable conformers. researchgate.net The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in its ground state. researchgate.net For similar structures, the amide group often adopts a trans configuration. grafiati.com

The stability of specific conformations is governed by a network of intramolecular and intermolecular interactions. In the solid state, the crystal structures of related benzamides are heavily influenced by intermolecular N—H⋯O hydrogen bonds, which link molecules together to form one-dimensional chains or more complex networks. researchgate.netiucr.orggrafiati.comresearchgate.net This strong hydrogen bonding is a dominant factor in the crystal packing of benzamides. grafiati.com

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the molecule over time. researchgate.net MD simulations track the atomic motions, providing insights into conformational flexibility and the stability of intermolecular interactions in different environments. nih.govmdpi.com For instance, simulations can confirm the stability of the hydrogen-bonded networks and the persistence of the preferred conformation. nih.gov

Prediction of Reactivity and Reaction Sites

Theoretical calculations are instrumental in predicting how and where a molecule is likely to react. By analyzing the electronic structure, one can identify sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for this purpose, visualizing the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show a region of negative potential (electron-rich) around the carbonyl oxygen, making it a prime site for electrophilic attack or hydrogen bond donation. Conversely, the amide proton (N-H) would appear as a region of positive potential (electron-poor), indicating its role as a hydrogen bond donor. researchgate.net

Natural Bond Orbital (NBO) analysis further refines this picture by quantifying charge delocalization and donor-acceptor interactions within the molecule. researchgate.net This analysis can highlight the hyperconjugative effects that contribute to the stability and reactivity of different parts of the molecule. The electron-withdrawing effects of the chlorine atom and the amide group will influence the reactivity of the aromatic ring, making it less susceptible to electrophilic substitution compared to unsubstituted benzene.

Table 3: Predicted Reactive Sites of this compound

SiteType of ReactivityRationale
Carbonyl Oxygen (O)Nucleophilic / H-bond acceptorHigh electron density, negative electrostatic potential. researchgate.net
Amide Hydrogen (H)Electrophilic / H-bond donorLow electron density, positive electrostatic potential. researchgate.net
Benzene RingSusceptible to nucleophilic attackElectron density is reduced by the ortho-chlorine and amide substituents.
Carbonyl Carbon (C)ElectrophilicPartial positive charge due to bonding with electronegative oxygen.

In Silico Molecular Interaction Studies

In silico molecular interaction studies, particularly molecular docking, have been employed to investigate the potential therapeutic action of this compound. These computational methods simulate the interaction between a ligand, such as the specified compound, and a biological target at the molecular level, providing insights into binding modes and affinities that can guide further drug development.

Research has identified this compound, also referred to as 2-CB, as a potential inhibitor of the Influenza A virus (IAV). researchgate.net The mechanistically relevant biological target for this compound is the viral surface glycoprotein, hemagglutinin (HA). researchgate.net Hemagglutinin is crucial for the initial stages of viral replication, as it mediates the virus's entry into host cells. researchgate.net

Molecular docking simulations were performed to analyze the binding of this compound to the hemagglutinin protein from several IAV strains, including H1N1 (PDB ID: 3LZG), H3N2 (PDB ID: 4O5N), and H5N1 (PDB ID: 3ZNM). researchgate.net The simulations were conducted using AutoDock, a widely used computational docking program. researchgate.net The findings from these simulations suggest that this compound likely binds within a region of the HA2 subunit known as the HA2 cleft. researchgate.net This site is a recognized target for fusion inhibitors, which act by preventing the conformational changes in the HA protein necessary for the fusion of the viral and host cell membranes.

Table 1: Molecular Docking Simulation Details for this compound

ParameterDetails
Compound This compound (2-CB)
Biological Target Influenza A Virus Hemagglutinin (HA)
Specific PDB IDs 3LZG (H1N1), 4O5N (H3N2), 3ZNM (H5N1)
Docking Software AutoDock
Predicted Binding Site HA2 Cleft
Therapeutic Action Viral Fusion Inhibition

While molecular docking studies have successfully predicted the putative binding site of this compound on the influenza HA protein, specific quantitative data regarding the binding energy and a detailed analysis of the ligand-target complex are not available in the reviewed literature. researchgate.net Such analysis would typically include the calculated binding energy (often expressed in kcal/mol) which indicates the affinity of the compound for the target, and a description of the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues within the HA2 cleft. This detailed information is crucial for optimizing the compound's structure to improve its binding potency and efficacy as a viral inhibitor.

Structure Activity Relationship Sar and Derivatization Strategies for N Cyclohexylbenzamide Analogues

Design Principles for Novel N-cyclohexylbenzamide Derivatives

The design of new N-cyclohexylbenzamide derivatives is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with its biological target. A key strategy involves the systematic exploration of substituents on both the phenyl and cyclohexyl rings to probe the electronic and steric requirements of the binding site. For instance, introducing electron-withdrawing or electron-donating groups can significantly alter the electronic distribution of the molecule, potentially enhancing binding affinity or modulating its pharmacokinetic profile. chemrxiv.org

A significant design consideration is the interchangeability of aromatic and saturated rings. Research has shown that replacing a phenyl group with a cyclohexyl group can be a viable strategy. In analyses of numerous molecular pairs, 36–45% showed that such a replacement resulted in biological affinities that were within a twofold range, indicating that the saturated ring can often mimic the binding interactions of its aromatic counterpart. nih.gov This principle allows for the creation of more diverse molecules with an increased fraction of sp³-hybridized carbons, which can improve properties like solubility and metabolic stability. nih.gov

The core structure of N-cyclohexylbenzamide features an amide linkage where the N-H and carbonyl groups are in an anti-disposition. nih.gov This arrangement facilitates the formation of intermolecular hydrogen bonds, which can be crucial for target binding. nih.gov Design strategies often seek to either maintain this interaction or replace it with other favorable interactions by modifying the groups surrounding the amide bond.

Synthetic Approaches to 2-chloro-N-cyclohexylbenzamide Analogues

The synthesis of this compound and its analogues typically revolves around the formation of the central amide bond. A common and straightforward method involves the reaction of a benzoyl chloride derivative with a cyclohexylamine (B46788) derivative. nih.gov For the parent compound, 2-chlorobenzoyl chloride would be reacted with cyclohexylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net This versatile reaction serves as the foundation for creating a wide array of analogues by using substituted starting materials.

Alterations to the phenyl ring are achieved by starting with appropriately substituted benzoic acids or benzoyl chlorides. For example, to synthesize analogues with additional groups on the phenyl ring, a starting material like 2-chloro-4-nitrobenzoic acid can be used. nih.gov This acid is typically converted to its more reactive acid chloride form using a reagent such as thionyl chloride. nih.gov The resulting 2-chloro-4-nitrobenzoyl chloride can then be reacted with cyclohexylamine or its derivatives to yield the desired N-cyclohexylbenzamide analogue. This approach allows for the introduction of a wide variety of substituents at various positions on the phenyl ring to systematically probe the SAR.

Modifications to the cyclohexyl portion of the molecule are generally accomplished by using substituted cyclohexylamines as the starting material in the amide bond formation reaction. This allows for the introduction of various functional groups on the cyclohexane ring. The rationale for these modifications is to explore how changes in the size, shape, and polarity of this moiety affect binding. Given that a cyclohexyl ring can sometimes effectively substitute for a phenyl ring in biological interactions, altering its structure provides a powerful tool for optimizing activity. nih.gov

The amide nitrogen in the this compound scaffold is another key point for modification. While the parent structure contains a hydrogen atom capable of acting as a hydrogen bond donor nih.gov, this position can be substituted with various alkyl or aryl groups. Such modifications can significantly impact the compound's properties by altering its size, lipophilicity, and hydrogen-bonding capacity. Studies on related scaffolds have shown that systematically increasing the size and lipophilicity of N-substituents can lead to improvements in binding affinity for a biological target. nih.gov These synthetic modifications are typically achieved by N-alkylation or N-arylation of the parent amide or by using an N-substituted cyclohexylamine in the initial synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov These ligand-based methods are essential for rational drug design, as they allow for the prediction of the activity of novel or unsynthesized compounds. nih.govnih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties. researchgate.net

QSAR models are built using a "training set" of molecules with known biological activities. nih.gov For each molecule, a set of numerical values, known as molecular descriptors, are calculated to represent its structural and chemical features. These descriptors can be categorized as 2D (based on the 2-dimensional structure) or 3D (based on the 3-dimensional conformation of the molecule). nih.gov

Table 1: Key Structure-Activity Relationship (SAR) Insights for N-cyclohexylbenzamide Analogues

Molecular MoietyModification StrategyRationale & Potential Outcome
Phenyl Ring Introduction of electron-withdrawing or -donating groups.Modulate electronic properties to enhance target interaction.
Cyclohexyl Moiety Substitution on the ring; replacement of a phenyl ring in other scaffolds.Explore steric and hydrophobic requirements of the binding pocket; improve pharmacokinetic properties. nih.gov
Amide Linker N-alkylation or N-arylation.Alter lipophilicity and hydrogen bonding capacity; probe for additional binding interactions. nih.govnih.gov

The development of a robust QSAR model is a multi-step process designed to create a statistically significant correlation that can predict the activity of new chemical entities. nih.gov

First, the 3D structures of the compounds in the training set are generated and optimized to their lowest energy conformation. jbclinpharm.org From these structures, a large number of molecular descriptors are calculated. These can include steric fields (as in Comparative Molecular Field Analysis, CoMFA) and electrostatic fields (as in Comparative Molecular Similarity Index Analysis, CoMSIA), which describe the shape and electronic properties of the molecules in the surrounding 3D space. nih.gov

Next, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netnih.gov

A critical step is the rigorous validation of the generated model to ensure its stability and predictive power. jbclinpharm.org Validation is assessed using several statistical parameters. The quality of a model is often judged by its high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), and a small difference between the two (r² - q² < 0.3). jbclinpharm.org A high Fischer test value (F-value) indicates a statistically significant regression, while a low standard deviation (s) points to a higher degree of confidence in the model. jbclinpharm.org Y-randomization tests are also performed to ensure the model is not the result of a chance correlation. jbclinpharm.org

Once validated, these predictive models can be used to estimate the biological activities of newly designed this compound analogues before they are synthesized, thereby prioritizing the most promising candidates and streamlining the discovery process. nih.gov The models can also provide visual feedback, such as 3D contour maps, that highlight regions around the molecular scaffold where certain properties (e.g., positive charge, bulkiness) are predicted to be favorable or unfavorable for activity. researchgate.net

Table 2: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionIndication of a Good Model
n Number of compounds in the dataset.A sufficiently large and diverse set.
r² (Squared Correlation Coefficient) The fraction of the variance in the biological activity that is explained by the model. Values range from 0 to 1.A value close to 1 indicates a good fit for the training set. jbclinpharm.org
q² (Cross-Validated r²) A measure of the model's predictive ability, determined by systematically leaving out data points during model construction.A high value indicates good internal predictive power. jbclinpharm.org
s (Standard Deviation of the Error of Prediction) Measures the deviation of the predicted values from the actual values.A smaller value indicates higher accuracy. jbclinpharm.org
F-test (Fischer's Value) A statistical test to assess the overall significance of the regression model.A high F-value indicates a statistically significant and reliable model. jbclinpharm.org

Descriptor Analysis and Interpretation

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com This approach relies on the analysis of molecular descriptors, which are numerical values that characterize specific properties of a molecule. frontiersin.org For N-cyclohexylbenzamide analogues, a range of physicochemical and topological descriptors are analyzed to build predictive QSAR models. These models help to interpret how modifications to the molecular structure, such as the addition of a chlorine atom to form this compound, influence its activity. nih.govspu.edu.sy

The primary goal is to identify which molecular properties are pivotal for the desired biological effect. frontiersin.org By quantifying the relationship between these descriptors and activity, researchers can predict the potency of novel, unsynthesized analogues. nih.gov A typical QSAR model is represented by a mathematical equation that links biological activity (often expressed as log(1/C), where C is the concentration required for a specific effect) to calculated descriptors. The statistical validity of the model is crucial, with metrics like the correlation coefficient (r²) indicating the goodness of fit; a value greater than 0.8 is generally considered good. spu.edu.sy

Key descriptors relevant to the analysis of N-cyclohexylbenzamide analogues include:

Physicochemical Descriptors : These describe properties like hydrophobicity, electronic distribution, and steric effects.

Hydrophobicity (logP) : The partition coefficient between octanol and water, logP, is a critical measure of a molecule's lipophilicity. It influences how a compound is absorbed, distributed, and how it might interact with hydrophobic pockets in a biological target. frontiersin.orgspu.edu.sy

Electronic Descriptors : Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and partial atomic charges describe the electronic aspects of the molecule. These are crucial for understanding electrostatic interactions and the potential for a molecule to participate in chemical reactions. frontiersin.org

Steric Descriptors : These descriptors, including molar refractivity (MR) and molar volume (MV), relate to the size and shape of the molecule. They are important for determining how well a compound fits into a receptor's binding site. frontiersin.orgfrontiersin.org

Topological Descriptors : These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching. frontiersin.org

Wiener Index : Relates to the branching of the carbon skeleton. frontiersin.org

Zagreb Indices : Based on the degree of vertices (atoms) in the molecular graph, providing information about the connectivity and complexity of the structure. frontiersin.org

The interpretation of these descriptors in a QSAR model for N-cyclohexylbenzamide analogues allows for a rational approach to derivatization. For example, if the model indicates a positive correlation between activity and the hydrophobicity of a particular region of the molecule, chemists can prioritize synthesizing analogues with more lipophilic substituents in that position.

Table 1: Common Molecular Descriptors in QSAR and Their Significance
Descriptor TypeDescriptor NameSignificance in Drug Design
PhysicochemicallogP (Hydrophobicity)Influences membrane permeability, solubility, and binding to hydrophobic pockets.
Molar Refractivity (MR)Relates to molecular volume and polarizability, affecting binding affinity and steric fit.
Dipole MomentDescribes the polarity of the molecule, which is important for polar interactions with the target.
ElectronicHOMO/LUMO EnergiesIndicate the molecule's ability to donate or accept electrons in charge-transfer interactions.
Partial Atomic ChargesDetermine electrostatic interaction points with the biological target.
TopologicalWiener IndexQuantifies the branching of the molecular structure.
Zagreb IndicesReflect the complexity and connectivity of the molecule.

Pharmacophore Elucidation and Virtual Combinatorial Chemistry

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a small molecule to exert a specific biological effect. nih.gov It is not a real molecule but rather a model that defines the necessary spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov Pharmacophore elucidation is a cornerstone of modern drug discovery, serving as a powerful tool for virtual screening of large compound libraries to identify potential new active molecules. nih.gov Once a validated pharmacophore model is developed, it can be used to design virtual combinatorial libraries, which are collections of hypothetical molecules that can be assessed for their fit to the model before undertaking costly and time-consuming chemical synthesis.

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. mdpi.com The process involves identifying the common structural features and their spatial relationships among a training set of active compounds. nih.govmdpi.com

The generation of a ligand-based model for N-cyclohexylbenzamide analogues would follow these general steps:

Training Set Selection : A structurally diverse set of active benzamide (B126) analogues with a wide range of biological activities is selected. nih.gov

Conformational Analysis : For each molecule in the training set, a range of possible 3D conformations is generated, as the bioactive conformation (the shape the molecule adopts when binding to its target) is often unknown. mdpi.com

Feature Identification : Common chemical features are identified across the training set molecules. For benzamide derivatives, these typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.govresearchgate.net

Hypothesis Generation : A computational algorithm generates a series of potential pharmacophore models (hypotheses), each consisting of a unique combination and spatial arrangement of the identified features. nih.gov

Scoring and Validation : The generated hypotheses are scored based on how well they map onto the most active compounds while excluding the least active ones. The best model is selected based on statistical parameters like the correlation coefficient and root-mean-square deviation (RMSD). rsc.orgbiointerfaceresearch.com The model is further validated using an external test set of compounds not used in model generation to assess its predictive power. biointerfaceresearch.com

For instance, a pharmacophore model developed from a series of benzamide inhibitors identified key features such as one HBA, one HBD, one HY group, and one aromatic ring as being crucial for activity. nih.govresearchgate.net

Table 2: Example of a Generated Ligand-Based Pharmacophore Hypothesis
HypothesisPharmacophoric FeaturesCorrelation Coefficient (r)RMSD (Å)Fit Score
Hypo_11 HBA, 1 HBD, 1 HY, 1 RA0.921.1585.6
Hypo_22 HBA, 1 HY, 1 RA0.881.3479.2
Hypo_31 HBA, 1 HBD, 2 HY0.851.5175.4

Structure-Based Pharmacophore Derivation

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be derived. nih.gov This approach has the advantage of being based directly on the key interactions observed between the target and a bound ligand or on the chemical environment of the active site itself. dovepress.com

The process generally involves:

Active Site Analysis : The binding pocket of the target protein is analyzed to identify key amino acid residues and interaction points.

Feature Generation : Pharmacophoric features are generated based on the potential interactions within the active site. For example, the backbone carbonyl of an amino acid can be defined as a hydrogen bond acceptor feature, while the aromatic side chain of a phenylalanine residue can be defined as a hydrophobic or aromatic feature. dovepress.com

Model Refinement : The generated features are combined to create a pharmacophore model that represents the essential binding interactions. Excluded volumes can be added to the model to represent the space occupied by the protein, preventing candidate molecules from having steric clashes. nih.gov

Structure-based pharmacophores avoid challenges associated with ligand-based methods, such as ligand flexibility and the need for proper molecular alignment. nih.gov They provide a high-resolution map of the interactions required for binding, guiding the design of novel compounds, like derivatives of this compound, that can fit precisely into the target's active site. dovepress.com

Applications of 2 Chloro N Cyclohexylbenzamide As a Synthetic Reagent or Intermediate in Organic Chemistry

Role in the Synthesis of Diverse Organic Compounds

The chemical structure of 2-chloro-N-cyclohexylbenzamide offers two primary sites for synthetic modification: the carbon-chlorine bond on the aromatic ring and the N-H bond of the amide group. The presence of the chlorine atom, an electron-withdrawing group, influences the reactivity of the benzene (B151609) ring, making the carbon atom to which it is attached susceptible to nucleophilic substitution.

One of the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds is through palladium-catalyzed cross-coupling reactions. wikipedia.org While direct literature on this compound in these specific reactions is not abundant, its aryl chloride moiety makes it a suitable substrate for well-established transformations such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.org

For instance, in a hypothetical Suzuki coupling, this compound could react with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the synthesis of biphenyl (B1667301) derivatives. Similarly, the Heck reaction would allow for the introduction of an alkene substituent at the 2-position of the benzamide (B126) ring. wikipedia.org

The amide functionality itself can also be a site for chemical modification, although it is generally less reactive than the aryl chloride. The N-H bond can be deprotonated with a strong base, and the resulting anion can participate in alkylation or acylation reactions.

The following table summarizes potential transformations of this compound based on the reactivity of its functional groups:

Reaction TypePotential ReactantPotential Product
Suzuki CouplingArylboronic acid2-aryl-N-cyclohexylbenzamide
Heck CouplingAlkene2-alkenyl-N-cyclohexylbenzamide
Buchwald-Hartwig AminationAmine2-amino-N-cyclohexylbenzamide
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., RO⁻)2-alkoxy-N-cyclohexylbenzamide

These potential applications highlight the role of this compound as a versatile starting material for generating a diverse library of substituted benzamide derivatives.

Utilization in Heterocyclic Compound Synthesis (e.g., Quinazolinones)

A significant application of this compound as an intermediate is in the synthesis of heterocyclic compounds, particularly quinazolinones. Quinazolinones are a class of fused heterocyclic compounds that are of considerable interest due to their wide range of biological activities. nih.govresearchgate.net

The most common synthetic routes to quinazolinones involve the cyclization of 2-aminobenzamides with various carbonyl compounds or their equivalents. orientjchem.orgrsc.org this compound can be readily converted into the key precursor, 2-amino-N-cyclohexylbenzamide, through a palladium-catalyzed Buchwald-Hartwig amination reaction. wikipedia.orglibretexts.org This reaction involves the coupling of the aryl chloride with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a palladium catalyst and a suitable ligand. tcichemicals.comjk-sci.com

Once 2-amino-N-cyclohexylbenzamide is synthesized, it can undergo condensation with aldehydes, ketones, or carboxylic acid derivatives to form the quinazolinone ring system. For example, reaction with an aldehyde would initially form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted-3-cyclohexylquinazolin-4(3H)-one.

The general synthetic scheme is as follows:

Amination: this compound is converted to 2-amino-N-cyclohexylbenzamide via a Buchwald-Hartwig amination.

Condensation and Cyclization: The resulting 2-amino-N-cyclohexylbenzamide is reacted with a suitable carbonyl compound (e.g., an aldehyde) to form the quinazolinone ring.

This two-step process demonstrates the utility of this compound as a readily available starting material for accessing more complex and biologically relevant heterocyclic scaffolds.

As a Ligand or Precursor in Catalysis Research

While not extensively documented, this compound and its derivatives have the potential to act as ligands or ligand precursors in catalysis research. The amide oxygen and the chlorine atom can both act as potential coordination sites for transition metals. The ability of benzamide derivatives to coordinate with metal centers is known, and this interaction can be exploited in the design of new catalysts.

For example, the amide oxygen can coordinate to a metal center, and this interaction could influence the electronic properties and reactivity of the metal. Furthermore, the chloro substituent could be replaced by other donor groups through nucleophilic substitution, allowing for the synthesis of a variety of bidentate or tridentate ligands.

In the context of palladium-catalyzed reactions like the Heck reaction, N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands are commonly employed. organic-chemistry.orgnih.gov While this compound itself is not a typical ligand of this type, it could be envisioned as a precursor to more elaborate ligand structures. For instance, the chloro group could be displaced by a phosphine-containing nucleophile to generate a new phosphine ligand with a benzamide backbone.

The development of novel ligands is crucial for advancing the field of catalysis, and the structural features of this compound make it an interesting, though underexplored, platform for ligand design.

Analytical Methodologies for Research Oriented Detection and Quantification of 2 Chloro N Cyclohexylbenzamide

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating and assessing the purity of chemical compounds. For a substituted benzamide (B126) like 2-chloro-N-cyclohexylbenzamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each with specific considerations.

HPLC is a primary choice for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating molecules based on their hydrophobicity. nih.gov The development of a robust RP-HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and peak shape.

Stationary Phase (Column) Selection: The choice of the stationary phase is critical. A C18 (octadecylsilane) or C8 (octylsilane) column is typically the first choice for separating moderately non-polar compounds like this compound. These columns provide hydrophobic interactions with the analyte.

Mobile Phase Composition: The mobile phase in RP-HPLC usually consists of a mixture of water and a less polar organic solvent, such as acetonitrile (ACN) or methanol (MeOH). nih.gov An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase. ionsource.com This helps to suppress the ionization of any residual silanol groups on the column packing and ensures that the analyte is in a single, non-ionized form, leading to sharper, more symmetrical peaks. ionsource.com The separation is typically achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.

Detector Selection: Given the presence of a benzamide chromophore, a UV-Visible or Photo-Diode Array (PDA) detector is highly effective. The wavelength of maximum absorbance (λmax) for N-substituted benzamides is generally in the range of 220-280 nm, providing good sensitivity for detection.

A summary of a typical starting point for HPLC method development is provided in the table below.

ParameterRecommended ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic separation mechanism.
Mobile Phase A Water with 0.1% Formic AcidAqueous component; acid improves peak shape. ionsource.com
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent to elute the analyte. ionsource.com
Elution Mode GradientAllows for separation of impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection UV at ~230 nmDetects the benzamide chromophore.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. libretexts.org Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the presence of an amide functional group. The active hydrogen on the amide nitrogen can lead to peak tailing and adsorption onto the GC column. libretexts.org

To overcome these issues, chemical derivatization is often employed. jfda-online.com Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability, thereby improving its chromatographic behavior. youtube.com The three most common derivatization methods applicable to the amide group are:

Silylation: This reaction replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS derivative is more volatile and less prone to adsorption. libretexts.orgyoutube.com

Acylation: This involves reacting the amide with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a more volatile derivative. Fluorinated derivatives also enhance sensitivity when using an electron capture detector (ECD). libretexts.org

Alkylation: This method replaces the active hydrogen with an alkyl group. For instance, esterification can be used if the compound were a carboxylic acid, but for amides, reagents like dimethylformamide dimethyl acetal can be used to form more volatile derivatives. libretexts.org

Once derivatized, the compound can be analyzed on a non-polar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

ParameterRecommended ConditionPurpose
Derivatization Reagent BSTFA with 1% TMCSSilylates the amide proton to increase volatility.
Column VF-5ms or similar (30 m x 0.25 mm, 0.25 µm)General purpose, non-polar column for good separation. researchgate.net
Carrier Gas Helium or HydrogenMobile phase for GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Temperature gradient (e.g., 100°C to 280°C)Separates the derivative from by-products and impurities.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities. Mass spectrometry (MS) is the most powerful detector coupled with chromatography for this purpose. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of MS. Following derivatization and separation as described in section 8.1.2, the eluting compounds enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, which fragments the molecule in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" that can be compared against spectral libraries for identification. For N-cyclohexylbenzamide, the non-chlorinated analog, a known mass spectrum shows characteristic peaks at m/z 105 (benzoyl cation) and m/z 122. nih.gov A similar fragmentation would be expected for the chlorinated version, with isotopic patterns from the chlorine atom providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing this compound without the need for derivatization. youngin.com The HPLC method described in section 8.1.1 can be directly coupled to a mass spectrometer.

Ionization: Electrospray Ionization (ESI) is the most suitable ionization source for a compound like this compound. It is a soft ionization technique that typically produces a protonated molecule, [M+H]+, in positive ion mode. This allows for the unambiguous determination of the molecular weight.

Analysis: For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM). youngin.com In MRM, the precursor ion (the [M+H]+ ion) is selected, fragmented, and a specific product ion is monitored. This process is highly selective and sensitive, minimizing interferences from the sample matrix. youngin.com For this compound, the transition from the precursor ion to a major fragment ion (e.g., the chlorinated benzoyl cation) would be monitored for quantification.

TechniqueIonization MethodTypical Information ObtainedApplication
GC-MS Electron Ionization (EI)Molecular structure confirmation via fragmentation patterns; Purity analysis.Analysis of volatile derivatives; Identification of unknown impurities.
LC-MS/MS Electrospray Ionization (ESI)Molecular weight confirmation; Highly selective and sensitive quantification. youngin.comPurity assessment; Quantification in complex matrices; Metabolite identification.

Degradation Pathways and Environmental Fate Mechanisms of 2 Chloro N Cyclohexylbenzamide in Controlled Research Environments

Photodegradation Mechanisms and Product Identification

There is currently a lack of specific studies investigating the photodegradation of 2-chloro-N-cyclohexylbenzamide. Photodegradation involves the breakdown of a chemical by light, typically ultraviolet (UV) radiation from the sun. The process can lead to the formation of various transformation products, the structures of which depend on the parent molecule and the environmental conditions. For chlorinated aromatic compounds, photodegradation can involve the cleavage of the carbon-chlorine bond, as well as transformations of other parts of the molecule. Without experimental data, the specific photodegradation products of this compound and the rates of these reactions remain unknown.

Biodegradation Pathways by Defined Microbial Cultures

Similarly, specific research on the biodegradation of this compound by defined microbial cultures is not presently available in the scientific literature. Biodegradation is a key process in the removal of organic compounds from the environment and is mediated by the enzymatic activities of microorganisms such as bacteria and fungi. Studies on other chlorinated and benzamide-containing compounds have shown that microorganisms can utilize them as sources of carbon and energy, often leading to their complete mineralization to carbon dioxide, water, and inorganic ions. The specific microbial species, enzymes, and metabolic pathways involved in the breakdown of this compound have not yet been identified.

Chemical Stability and Hydrolysis Mechanisms in Research Media

The chemical stability of this compound, particularly with respect to hydrolysis, has not been detailed in available research. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. For amide compounds, hydrolysis typically results in the formation of a carboxylic acid and an amine. In the case of this compound, this would likely yield 2-chlorobenzoic acid and cyclohexylamine (B46788). However, without experimental studies, the kinetics and specific mechanisms of this process for this compound are not established.

Conclusion and Future Research Perspectives on 2 Chloro N Cyclohexylbenzamide

Summary of Key Academic Research Findings

Direct academic research focusing exclusively on 2-chloro-N-cyclohexylbenzamide is not extensively available in peer-reviewed literature. However, insights can be drawn from studies on analogous compounds, particularly its isomers and the parent N-cyclohexylbenzamide molecule.

General synthetic routes for N-cyclohexylbenzamides typically involve the acylation of cyclohexylamine (B46788) with a substituted benzoyl chloride. In the case of this compound, this would involve the reaction of 2-chlorobenzoyl chloride with cyclohexylamine, likely in the presence of a base to neutralize the hydrochloric acid byproduct.

While the crystal structure of this compound has not been specifically reported, a study on its isomer, 3-chloro-N-cyclohexylbenzamide, reveals that the mean plane of the amide group (-CONH-) is twisted with respect to the benzene (B151609) ring. nih.gov In the crystal structure of 3-chloro-N-cyclohexylbenzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov It is plausible that this compound would exhibit similar structural characteristics, with the chlorine atom at the ortho position potentially influencing the dihedral angle between the phenyl ring and the amide plane due to steric effects.

The biological activities of halogenated benzamides are a subject of considerable interest. For instance, various 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have been synthesized and shown to possess antimycobacterial, bacterial, and antifungal properties. mdpi.com Furthermore, some substituted benzamide (B126) derivatives have been evaluated as selective COX-2 inhibitors and anti-inflammatory agents. nih.gov While these findings are not directly attributable to this compound, they suggest that the introduction of a chlorine atom to the benzamide scaffold can impart significant biological activity.

Below is a data table summarizing the type of research conducted on closely related compounds, which can serve as a proxy for potential research areas for this compound.

Research AreaFindings on Analogous CompoundsPotential Relevance to this compound
Synthesis Acylation of cyclohexylamine with substituted benzoyl chlorides is a common method.A feasible and primary route for the synthesis of the target compound.
Crystal Structure The crystal structure of 3-chloro-N-cyclohexylbenzamide shows a twisted conformation and intermolecular hydrogen bonding. nih.govThe ortho-chloro substituent may induce a different dihedral angle and affect crystal packing.
Biological Activity Other chlorinated benzamides exhibit antimicrobial and anti-inflammatory properties. mdpi.comnih.govSuggests potential avenues for pharmacological screening of this compound.

Persistent Challenges and Unresolved Questions in N-cyclohexylbenzamide Chemistry

The chemistry of N-cyclohexylbenzamides, including this compound, is not without its challenges. These hurdles often relate to the synthesis, functionalization, and full characterization of these molecules.

A primary challenge lies in the development of more efficient and sustainable synthetic methodologies. While the reaction of acid chlorides with amines is a staple, it often requires stoichiometric amounts of base and can generate significant waste. The development of catalytic methods for amide bond formation is a major area of contemporary research, but its application to specific substrates like this compound may require optimization.

Furthermore, the selective functionalization of the benzamide core, particularly C-H activation, remains a significant hurdle. The presence of the chlorine atom and the amide group directs substitution to specific positions, but achieving high selectivity at other sites on the aromatic ring or the cyclohexyl moiety can be difficult. Overcoming the inherent reactivity biases of the molecule to install new functional groups at desired locations is a key challenge.

Unresolved questions in this field include a thorough understanding of the structure-activity relationships (SAR) for this class of compounds. For this compound, it is unknown how the ortho-chloro substituent influences its biological activity compared to its meta and para isomers. A systematic investigation into how the position and nature of substituents on both the benzoyl and cyclohexyl rings affect the pharmacological profile is lacking.

Another open question is the comprehensive toxicological profiling of these compounds. While some derivatives are explored for their therapeutic potential, a detailed understanding of their metabolic fate and potential off-target effects is often incomplete.

Strategic Recommendations for Future Research Endeavors on this compound

To advance the understanding of this compound, a multi-pronged research strategy is recommended.

Q & A

Basic Research Questions

Q. What standard spectroscopic methods are recommended for characterizing 2-chloro-N-cyclohexylbenzamide?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the amide bond formation and cyclohexyl substitution. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in the crystal structure of 3-chloro-N-cyclohexylbenzamide, where torsion angles (e.g., C21–N1–C1–O1 = 2.9°) confirmed the non-planar amide conformation . FTIR can validate carbonyl stretching vibrations (~1650–1680 cm1^{-1}) and N–H bending modes.

Q. How should reaction conditions be standardized for synthesizing this compound?

  • Methodological Answer : Use 3-chlorobenzoyl isothiocyanate and cyclohexylamine in acetone under reflux (20–60 min), followed by acidified aqueous workup (pH 4). Column chromatography (silica gel, methanol/dichloromethane eluent) is essential for isolating pure crystals, though yields may be low (~15%) due byproduct formation during thiourea synthesis .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer : Discrepancies between NMR-derived conformations and X-ray data (e.g., amide group geometry) require refinement of H-atom positions via unrestrained refinement (as in ). Compare hydrogen-bonding motifs (e.g., N–H⋯O chains along [100]) with computational models (DFT) to validate torsional angles and intermolecular interactions .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Methodological Answer : Optimize stoichiometry (1:1 molar ratio of acyl chloride to amine) and solvent polarity. For example, using dichloromethane instead of benzene reduces side reactions, as seen in related benzamide syntheses . Catalytic DMAP or HOBt may enhance coupling efficiency. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) to isolate intermediates early .

Q. How do substituent positions (e.g., 2-chloro vs. 4-chloro) impact molecular packing and stability?

  • Methodological Answer : Compare crystal structures of 2-chloro and 4-chloro analogs. The 4-chloro derivative exhibits stronger N–H⋯O hydrogen bonds (C(4) chains) and reduced π–π stacking due to steric hindrance from the cyclohexyl group . Thermal analysis (DSC/TGA) can correlate packing density with melting points (e.g., 207–209°C for 4-chloro derivatives ).

Q. What computational tools validate the compound’s electronic structure and reactivity?

  • Methodological Answer : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bond contributions >30%) . Use DFT (B3LYP/6-311+G(d,p)) to simulate IR/NMR spectra and compare with experimental data. Software like cclib aids in parsing computational outputs for bond-length deviations >0.01 Å .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.